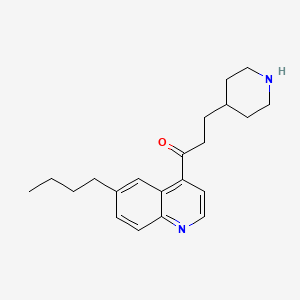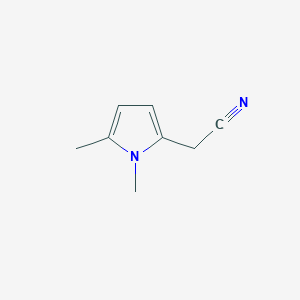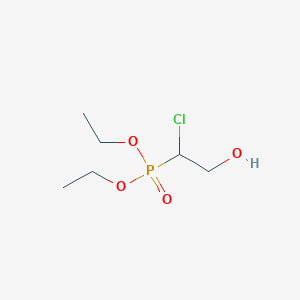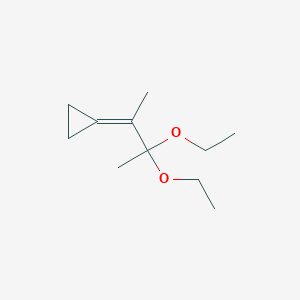
(3,3-Diethoxybutan-2-ylidene)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Diethoxybutan-2-ylidene)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a diethoxybutan-2-ylidene substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxybutan-2-ylidene)cyclopropane can be achieved through various synthetic routes. One common method involves the reaction of an alkene with a carbene or carbenoid. Carbenes are highly reactive species that can add to the double bond of an alkene to form a cyclopropane ring. For example, the reaction of diiodomethane (CH2I2) with zinc-copper couple (Zn-Cu) in the presence of an alkene can produce the desired cyclopropane compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Diethoxybutan-2-ylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
(3,3-Diethoxybutan-2-ylidene)cyclopropane has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,3-Diethoxybutan-2-ylidene)cyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring is highly strained, making it reactive and capable of undergoing various chemical transformations. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(3,3-Diethoxybutan-2-ylidene)cyclopropane is unique due to its specific substituents and the presence of a highly strained cyclopropane ring. This makes it more reactive compared to larger cycloalkanes like cyclobutane and cyclopentane. The diethoxybutan-2-ylidene group also imparts distinct chemical properties and reactivity to the compound .
Propiedades
Número CAS |
65234-86-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
3,3-diethoxybutan-2-ylidenecyclopropane |
InChI |
InChI=1S/C11H20O2/c1-5-12-11(4,13-6-2)9(3)10-7-8-10/h5-8H2,1-4H3 |
Clave InChI |
RUFGIKAXBLFCNM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C(=C1CC1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
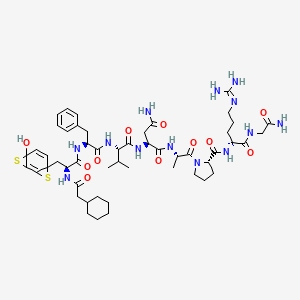


![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)

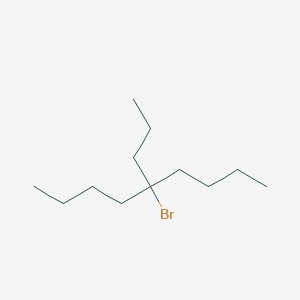
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
